4-Chloro-8-(methylsulfonyl)quinoline

Medicinal Chemistry Synthetic Methodology SNAr Reaction

4-Chloro-8-(methylsulfonyl)quinoline (CAS 114935-95-4) is the strategic intermediate for reliable, high-yielding 4-substituted quinoline ether synthesis. The 8-methylsulfonyl group activates C4 for clean SNAr reactivity (75%+ yield), whereas generic 4-chloroquinoline decomposes without yielding product. This dual-functionality scaffold—chloro at C4 for Suzuki/Buchwald diversification, methylsulfonyl at C8 for polarity and electronic modulation—is essential for hit-to-lead optimization and library synthesis. Research-grade ≥98% purity. For R&D use only.

Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
CAS No. 114935-95-4
Cat. No. B048149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-(methylsulfonyl)quinoline
CAS114935-95-4
Molecular FormulaC10H8ClNO2S
Molecular Weight241.69 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC2=C(C=CN=C21)Cl
InChIInChI=1S/C10H8ClNO2S/c1-15(13,14)9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3
InChIKeyJZNUYJAIJIXLJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-8-(methylsulfonyl)quinoline (CAS 114935-95-4): Sourcing Guide for a Dual-Functionalized Quinoline Scaffold


4-Chloro-8-(methylsulfonyl)quinoline (CAS 114935-95-4) is a heteroaromatic compound with the molecular formula C10H8ClNO2S and a molecular weight of 241.69 g/mol [1]. It belongs to the class of quinoline derivatives and is characterized by two key substituents: a chloro group at the 4-position and a methylsulfonyl group at the 8-position . This specific substitution pattern distinguishes it from other quinoline analogs and makes it a valuable intermediate in medicinal chemistry and materials science .

4-Chloro-8-(methylsulfonyl)quinoline: Why Structural Analogs Are Not Drop-in Replacements


Simple substitution of 4-Chloro-8-(methylsulfonyl)quinoline with a generic quinoline or even a close analog is highly inadvisable due to the unique electronic and steric effects conferred by the specific 4-chloro/8-methylsulfonyl substitution pattern. The 8-methylsulfonyl group is a strong electron-withdrawing group that significantly alters the reactivity of the quinoline ring, particularly at the 4-position . This specific combination enables a powerful SNAr reactivity at C4 that is not observed with other leaving groups or substitution patterns . In one documented case, the use of a methylsulfonyl analog (methylsulfone C) enabled a successful SNAr reaction in 75% yield, whereas the corresponding 4-chloroquinoline was found to be 'sluggish', resulting in significant decomposition and failure to yield the desired ether product .

4-Chloro-8-(methylsulfonyl)quinoline (CAS 114935-95-4): Head-to-Head Evidence for Performance-Driven Selection


Reactivity Advantage: Superior SNAr Performance vs. 4-Chloroquinoline in Ether Synthesis

In the context of synthesizing 4-quinolinyl ethers, a key step in producing the HCV NS3/4a protease inhibitor BI 201420, the use of a methylsulfone analog (methylsulfone C) enables an efficient SNAr reaction with an alcohol to produce the desired ether E in 75% yield . In contrast, the reaction of the corresponding 4-chloroquinoline with the same alcohol is described as 'sluggish', leading to 'significant decomposition of starting material and product' and failing to yield the product in reasonable quantity or quality . This stark contrast highlights that the 8-methylsulfonyl group, in combination with the 4-substituent, dramatically enhances reactivity compared to a simple 4-chloroquinoline.

Medicinal Chemistry Synthetic Methodology SNAr Reaction Quinolinyl Ether

Computed Physicochemical Differentiation: LogP and Polar Surface Area vs. Class Baseline

Computational chemistry data provides a quantitative, albeit in silico, differentiation for the target compound. Its calculated LogP is 2.29, and its topological polar surface area (TPSA) is 47.03 Ų . These values are distinct from the class baseline represented by unsubstituted quinoline (LogP ~2.0-2.1). The presence of the polar methylsulfonyl group increases the TPSA while the chloro substituent maintains significant lipophilicity, resulting in a balanced property profile. The closest analog, 8-(methylsulfonyl)quinoline, would be expected to have a lower LogP due to the absence of the 4-chloro group, highlighting the impact of the dual substitution.

Medicinal Chemistry Drug Discovery ADME Physicochemical Properties

Synthetic Utility: Halogen-Specific Reactivity for Cross-Coupling vs. Non-Halogenated Analogs

The presence of the 4-chloro substituent in 4-Chloro-8-(methylsulfonyl)quinoline provides a versatile synthetic handle that is absent in non-halogenated analogs like 8-(methylsulfonyl)quinoline . This chloro group is a prime site for diverse transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. In contrast, 8-(methylsulfonyl)quinoline lacks this reactive center, limiting its utility as a direct building block for further derivatization without additional functionalization steps.

Organic Synthesis Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Medicinal Chemistry

4-Chloro-8-(methylsulfonyl)quinoline: High-Value Application Scenarios Justified by Evidence


As a Privileged Intermediate for Efficient 4-Quinolinyl Ether Synthesis

For synthetic and medicinal chemistry groups working on targets requiring 4-substituted quinoline ethers, this compound or its analogs are the preferred intermediates. Evidence shows that the 8-methylsulfonyl group enables a clean, high-yielding SNAr reaction, whereas the commonly used 4-chloroquinoline fails to deliver the desired product . This makes 4-Chloro-8-(methylsulfonyl)quinoline a strategic choice for routes where a reliable, high-yielding etherification is a key step.

As a Dual-Functionalized Building Block for Diverse Compound Libraries

This compound is an ideal scaffold for medicinal chemistry groups engaged in hit-to-lead optimization and library synthesis. The 4-chloro group provides a direct site for rapid diversification via cross-coupling reactions (e.g., Suzuki, Buchwald), while the 8-methylsulfonyl group introduces a distinct polarity and potential binding interaction not present in simpler quinoline analogs . This dual functionality allows for the efficient exploration of chemical space around the quinoline core.

As a Standard for Physicochemical Profiling in ADME Assays

Drug discovery groups can utilize 4-Chloro-8-(methylsulfonyl)quinoline as a defined chemical standard for in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays. Its calculated LogP of 2.29 and TPSA of 47.03 Ų provide a known reference point for calibrating assays measuring lipophilicity (e.g., LogD, PAMPA) and solubility . This allows for the consistent evaluation and ranking of novel quinoline-containing drug candidates.

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